molecular formula C13H14O2 B13080996 (2-Ethylfuran-3-yl)(phenyl)methanol

(2-Ethylfuran-3-yl)(phenyl)methanol

Cat. No.: B13080996
M. Wt: 202.25 g/mol
InChI Key: QSBKGEPVUJELIN-UHFFFAOYSA-N
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Description

(2-Ethylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound features a furan ring substituted with an ethyl group at the 2-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylfuran with benzaldehyde in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: (2-Ethylfuran-3-yl)(phenyl)methanone.

    Reduction: this compound.

    Substitution: Nitro-substituted derivatives of the phenyl ring.

Scientific Research Applications

(2-Ethylfuran-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism by which (2-Ethylfuran-3-yl)(phenyl)methanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan and phenyl rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (2-Methylfuran-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (2-Ethylfuran-3-yl)(p-tolyl)methanol: Similar structure but with a tolyl group instead of a phenyl group.

    (2-Ethylfuran-3-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a phenyl group.

Uniqueness: (2-Ethylfuran-3-yl)(phenyl)methanol is unique due to the specific combination of the furan ring with an ethyl group and a phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2-ethylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

QSBKGEPVUJELIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C(C2=CC=CC=C2)O

Origin of Product

United States

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